molecular formula C19H19F3N6O2 B2922461 1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034329-16-1

1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2922461
CAS No.: 2034329-16-1
M. Wt: 420.396
InChI Key: QLBVAGANBGFZIZ-UHFFFAOYSA-N
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Description

1-(1-(3-(1H-Pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a sophisticated chemical compound designed for pharmaceutical and biological research. Its structure incorporates a 1,2,4-triazol-5-one core, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities. The presence of the 3-(trifluoromethyl) group on the triazole ring is a significant feature, as this moiety is frequently used to enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability, thereby improving its potential as a drug candidate . This compound is hypothesized to be of particular interest in several research domains. The 1,2,4-triazole nucleus is a well-documented pharmacophore in clinically used antifungal agents such as fluconazole and itraconazole, suggesting potential application in investigating novel anti-infective pathways . Furthermore, derivatives of 1,2,4-triazole have demonstrated notable anticancer properties, with drugs like anastrozole and letrozole serving as prominent examples, indicating its utility in oncology research . The integration of a piperidine moiety, a common feature in bioactive molecules, may also contribute to interactions with neurological targets. This complex structure is offered as a high-quality building block to support advanced chemical biology and drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O2/c1-25-17(19(20,21)22)24-28(18(25)30)14-6-10-26(11-7-14)16(29)13-4-2-5-15(12-13)27-9-3-8-23-27/h2-5,8-9,12,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBVAGANBGFZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzoyl group. The piperidine ring is then synthesized and attached to the pyrazole-benzoyl intermediate. Finally, the triazolone moiety is introduced under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, thereby exerting its effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The table below compares the target compound with analogs from the evidence, focusing on substituents, heterocyclic systems, and molecular properties:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications Notable Features
Target Compound C₂₃H₂₂F₃N₇O₂* 509.47 (calc.) - Pyrazole at benzoyl position
- CF₃ at triazolone C3
- Methyl at triazolone C4
Combines pyrazole’s rigidity with CF₃’s electronic effects.
3-((1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one C₂₂H₂₁FN₈O₂ 448.5 - Tetrazole replaces pyrazole
- Fluorophenyl at triazolone C4
Tetrazole’s ionizability may enhance solubility; fluorophenyl increases electronegativity.
1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one C₂₁H₂₆F₃N₅O₂S 469.52 (calc.) - Isopropylthio-phenyl acetyl group
- CF₃ at triazolone C3
Thioether linkage improves lipophilicity; acetyl group may alter pharmacokinetics.
4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1) C₁₅H₁₈N₆O₂ 314.34 (calc.) - Oxadiazole replaces triazolone
- Pyrazolo-pyrimidine core
Oxadiazole’s electron-deficient nature may enhance binding to metal ions or polar residues.
Itraconazole Hydroxy Isobutyltriazolone Impurity C₂₃H₂₄F₂N₆O₄ 494.47 (calc.) - Sec-butyl group
- Piperazinyl-hydroxyphenyl substituent
Antifungal activity (inference from itraconazole); hydroxyl group improves solubility.

*Calculated based on molecular formula.

Functional Implications of Structural Variations

Pyrazole vs. Tetrazole (Target vs. )
  • Pyrazole : Neutral at physiological pH, contributing to passive membrane permeability.
CF₃ Positional Effects
  • The target compound’s CF₃ at triazolone C3 may sterically hinder interactions compared to analogs with CF₃ on aromatic rings (e.g., ).
Heterocyclic Core Modifications
  • Replacement of triazolone with oxadiazole () eliminates the hydrogen-bond donor (NH), possibly reducing target affinity but improving metabolic stability.
Substituent Flexibility
  • The isopropylthio group in introduces a hydrophobic moiety, which could prolong half-life but increase CYP450 interaction risks.

Biological Activity

The compound 1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Structure and Properties

The compound features a unique structural arrangement that includes a pyrazole moiety, a piperidine ring, and a trifluoromethyl group. These structural components are crucial for its biological interactions and activities.

PropertyValue
Molecular FormulaC₁₉H₁₈F₃N₅O
Molecular Weight383.37 g/mol
CAS Number2034424-36-5
Melting PointNot available

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 400 μg/mL . The presence of the pyrazole ring is often linked to enhanced antimicrobial efficacy.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Pyrazolone derivatives have been documented to exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Inflammation is a common target for many therapeutic agents. Pyrazolone derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. The mechanism often involves the modulation of cyclooxygenase (COX) enzymes and other inflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : The interaction with various receptors may lead to altered signaling pathways that affect cellular responses.
  • DNA Interaction : Some studies suggest that pyrazolone derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study conducted by Khalil et al. demonstrated the antimicrobial efficacy of several pyrazolone derivatives against Bacillus cereus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported at 0.39 mg/mL for the most potent compounds . This highlights the potential of similar compounds in treating bacterial infections.

Study 2: Anticancer Properties

In vitro studies on pyrazolone derivatives indicated significant cytotoxicity against human gastric cancer cells, with IC50 values ranging from 10 to 20 μM . These findings suggest that modifications in the structure can enhance anticancer activity.

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